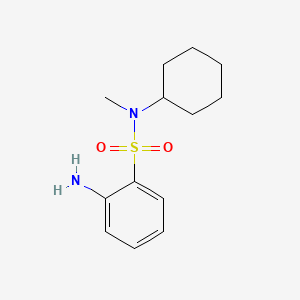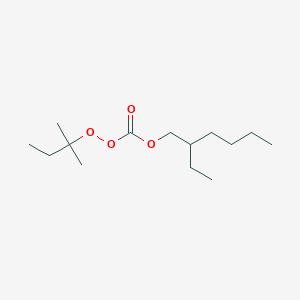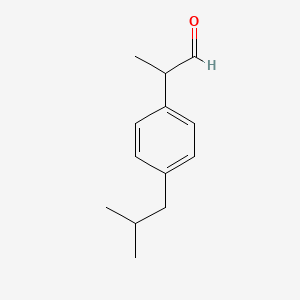
2-(4-Isobutilfenil)propionaldehído
Descripción general
Descripción
2-(4-Isobutylphenyl)propionaldehyde is an organic compound with the molecular formula C13H18O. It is a colorless liquid that is slightly soluble in water but more soluble in organic solvents like chloroform and methanol. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .
Aplicaciones Científicas De Investigación
2-(4-Isobutylphenyl)propionaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor to ibuprofen, it plays a crucial role in the development of anti-inflammatory drugs.
Mecanismo De Acción
Target of Action
2-(4-Isobutylphenyl)propionaldehyde, also known as 2-[4-(2-methylpropyl)phenyl]propanal, is primarily associated with the drug Ibuprofen . Ibuprofen is a selective cyclooxygenase inhibitor that inhibits Prostaglandin-Endoperoxide Synthase 1 (PGHS-1) and Prostaglandin-Endoperoxide Synthase 2 (PGHS-2) with comparable potency . These enzymes are involved in the production of prostaglandins, which play a key role in inflammation and pain.
Mode of Action
Given its association with ibuprofen, it may interact with the cyclooxygenase enzymes (pghs-1 and pghs-2) and inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by 2-(4-Isobutylphenyl)propionaldehyde are likely related to the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound could potentially disrupt the conversion of arachidonic acid to prostaglandins. This disruption could then affect downstream effects such as inflammation and pain response.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight could influence its bioavailability .
Result of Action
The molecular and cellular effects of 2-(4-Isobutylphenyl)propionaldehyde’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of the cyclooxygenase enzymes . This could result in decreased inflammation and pain.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(4-Isobutylphenyl)propionaldehyde . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target enzymes. Additionally, the presence of other molecules could either facilitate or hinder its action.
Análisis Bioquímico
Biochemical Properties
It is known to be an impurity of Ibuprofen , which interacts with enzymes such as cyclooxygenase and PGH synthase
Molecular Mechanism
It is known to be formed by several synthesis methods, including the reaction of p-isobutylacetophenone with methyl chloroacetate
Metabolic Pathways
It is known to be an impurity of Ibuprofen , which is metabolized in the body through various pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Isobutylphenyl)propionaldehyde can be achieved through several synthetic routes. One common method involves the reaction of p-isobutylacetophenone with methyl chloroacetate in the presence of sodium methoxide as a catalyst. This reaction produces a glycidic ester, which is then treated with boron trifluoride (BF3) to yield 2-hydroxy-3-(4-isobutylphenyl)-3-butenoic acid methyl ester. Subsequent treatment with a mineral acid leads to the formation of 2-(4-Isobutylphenyl)propionaldehyde .
Industrial Production Methods: In industrial settings, the compound can also be synthesized by the hydroformylation of p-isobutylstyrene using rhodium or cobalt catalysts. This method provides good yields and is suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Isobutylphenyl)propionaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(4-Isobutylphenyl)propionic acid.
Reduction: Reduction reactions can convert it to 2-(4-Isobutylphenyl)propanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include Grignard reagents and organolithium compounds.
Major Products:
Oxidation: 2-(4-Isobutylphenyl)propionic acid.
Reduction: 2-(4-Isobutylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
2-(4-Isobutylphenyl)propionic acid (Ibuprofen): A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
2-(4-Isobutylphenyl)propanol:
2-(4-Isobutylphenyl)propanoic acid: Another derivative with similar structural features but different functional groups.
Uniqueness: 2-(4-Isobutylphenyl)propionaldehyde is unique due to its aldehyde functional group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the production of a wide range of derivatives, making it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,9-11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVZANOMJGHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965721 | |
| Record name | 2-[4-(2-Methylpropyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51407-46-6 | |
| Record name | 2-(4-Isobutylphenyl)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51407-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051407466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylpropyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-isobutylphenyl)propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALC8A4Q82T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction that 2-(4-Isobutylphenyl)propionaldehyde is known to undergo, and how efficient is this reaction?
A1: 2-(4-Isobutylphenyl)propionaldehyde can be selectively oxidized to its corresponding carboxylic acid, Ibuprofen, using a sodium chlorite-based system []. This reaction is highly efficient, resulting in very high yields of Ibuprofen without producing unwanted chlorinated byproducts [].
Q2: What are the advantages of the sodium chlorite oxidation method for this reaction compared to other methods?
A2: The use of the sodium chlorite-hypochlorous acid-chlorine dioxide (NaClO2-HClO-ClO2) system offers several advantages for the oxidation of 2-(4-Isobutylphenyl)propionaldehyde to Ibuprofen. Firstly, it utilizes inexpensive and readily available reagents, making it a cost-effective method []. Secondly, the reaction proceeds under mild conditions, minimizing the formation of unwanted side products and preserving the integrity of the desired product []. Lastly, the high selectivity of this system towards aldehydes ensures that only the desired oxidation occurs, preventing the formation of over-oxidized products [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
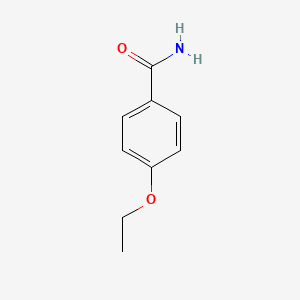
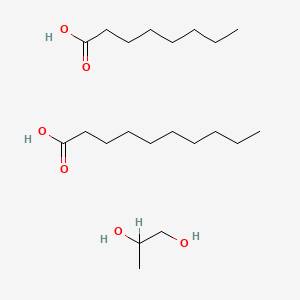

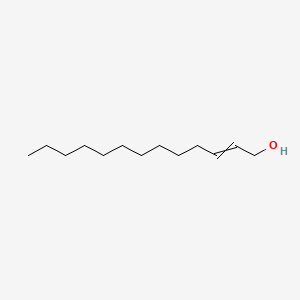
![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)
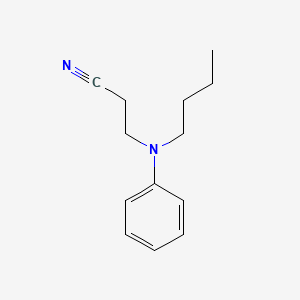

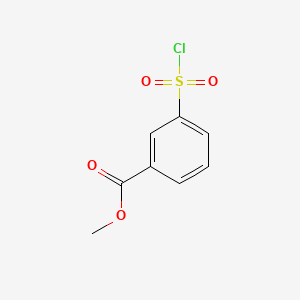
![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)
